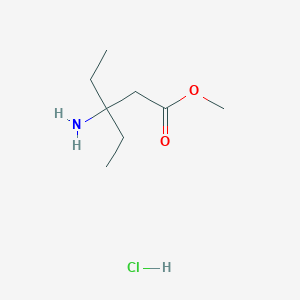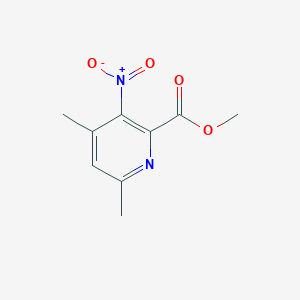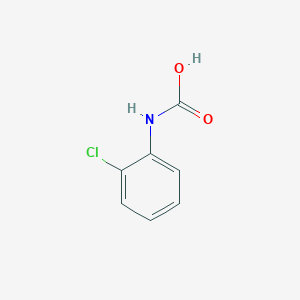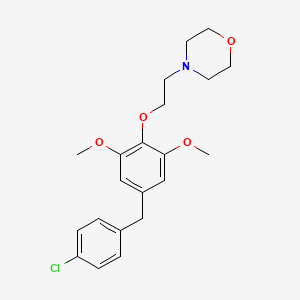
Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- is a complex organic compound with a morpholine ring structure. This compound is characterized by the presence of a p-chlorophenyl group, two methoxy groups, and a p-tolyl group attached to the morpholine ring through an ethyl linker. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- typically involves multiple steps. One common method includes the reaction of morpholine with a suitable halogenated precursor, such as 4-chlorobenzyl chloride, in the presence of a base like sodium hydroxide. This reaction forms the intermediate compound, which is then further reacted with 2,6-dimethoxy-p-tolyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- exerts its effects involves interaction with specific molecular targets. The p-chlorophenyl group and methoxy groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 4-[(4-chlorophenyl)sulfonyl]-
- Thiazole derivatives
- Tertiary phosphines
Uniqueness
Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
This detailed article provides a comprehensive overview of Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
32650-72-9 |
|---|---|
Molecular Formula |
C21H26ClNO4 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
4-[2-[4-[(4-chlorophenyl)methyl]-2,6-dimethoxyphenoxy]ethyl]morpholine |
InChI |
InChI=1S/C21H26ClNO4/c1-24-19-14-17(13-16-3-5-18(22)6-4-16)15-20(25-2)21(19)27-12-9-23-7-10-26-11-8-23/h3-6,14-15H,7-13H2,1-2H3 |
InChI Key |
SYSWKYHOTLNNFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCCN2CCOCC2)OC)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


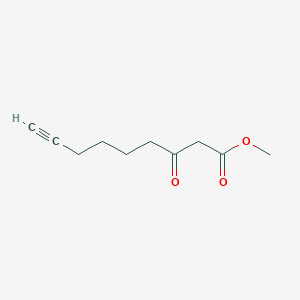
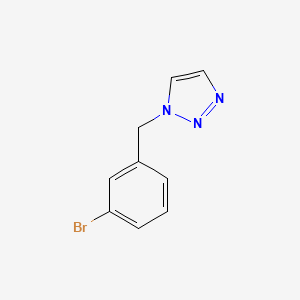
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
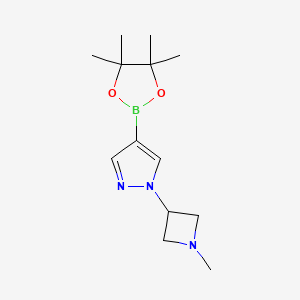
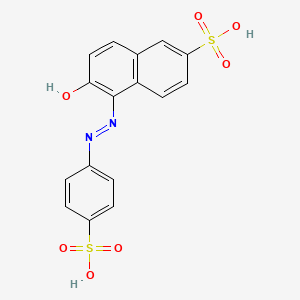
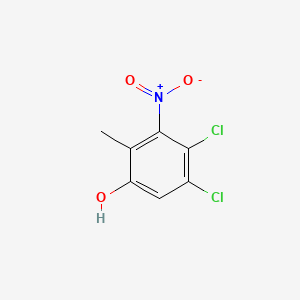

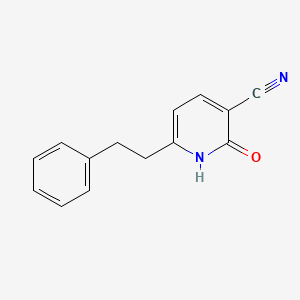
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)

